molecular formula C24H17ClFN5O2S B2490881 N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-54-2

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2490881
CAS RN: 1111020-54-2
M. Wt: 493.94
InChI Key:
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Description

The compound belongs to a class of compounds known for their biological activity, particularly as H1-antihistaminic agents. These compounds are synthesized with the intent to explore their potential in pharmacological applications, excluding their use as drugs and related dosages or side effects for this analysis.

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions of hydrazino quinazolinones with various carbon donors, leading to a series of triazoloquinazolinones. These processes often employ innovative routes for the synthesis of the starting materials and the final compounds, characterized by specific reactions such as cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to form novel structures (Alagarsamy, Solomon, & Murugan, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectral data, including IR, 1H-NMR, mass spectral data, and sometimes X-ray crystallography. These methods ensure the accurate identification of the synthesized compounds' structures, providing a foundation for further analysis of their properties and activities (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involve the cyclization of intermediates and may include the use of isocyanates or other agents to form the desired quinazolinone structures. The properties of these compounds are significantly influenced by their chemical structure, particularly the presence of specific substituents that can impact their biological activity and interaction with biological targets (Chern et al., 1988).

Scientific Research Applications

Antihistaminic Activity

The compound and its derivatives have been explored for their antihistaminic activity. For instance, a study on 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, closely related to the chemical , demonstrated promising H1-antihistaminic activity. These compounds were evaluated using the histamine-induced bronchoconstriction method in guinea pigs, with some showing comparable potency to the reference drug chlorpheniramine maleate but with lesser sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).

Inotropic Activity

Several studies have investigated the positive inotropic activity of similar compounds, essential for treating heart failure. For instance, compounds synthesized as (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides exhibited significant inotropic effects in isolated rabbit heart preparations. These effects were compared to standard drugs like milrinone, indicating their potential as heart disease treatments (Wu et al., 2012).

Anticancer Activity

1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with the structural requirements for anticancer activity. These compounds, including N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) ureas, have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights their potential in developing new cancer treatments (Reddy et al., 2015).

Antibacterial Activity

The chemical structure related to N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has shown potential antibacterial activity. Compounds like N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated significant in vitro anticancer and antibacterial activities. Some of these compounds selectively influenced lung and CNS cancer cell lines and displayed Photobacterium leiognathi Sh1 bioluminescence inhibition (Berest et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-chloroaniline with 4-fluorobenzyl isothiocyanate to form the intermediate, which is then reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-one to form the final product.", "Starting Materials": [ "4-chloroaniline", "4-fluorobenzyl isothiocyanate", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with acetic anhydride and triethylamine in dichloromethane to form N-(4-chlorophenyl)acetamide.", "Step 2: N-(4-chlorophenyl)acetamide is reacted with 4-fluorobenzyl isothiocyanate in dichloromethane to form N-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)acetamide.", "Step 3: 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-one is reacted with N-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)acetamide in dichloromethane to form N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 4: The final product is purified by recrystallization from diethyl ether and dried under vacuum.", "Step 5: The crude product is treated with sodium bicarbonate and extracted with dichloromethane.", "Step 6: The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product." ] }

CAS RN

1111020-54-2

Product Name

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Molecular Formula

C24H17ClFN5O2S

Molecular Weight

493.94

IUPAC Name

N-(4-chlorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H17ClFN5O2S/c25-16-7-11-18(12-8-16)27-21(32)14-34-24-29-28-23-30(13-15-5-9-17(26)10-6-15)22(33)19-3-1-2-4-20(19)31(23)24/h1-12H,13-14H2,(H,27,32)

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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